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Compound of Interest

2-(3-Chlorophenyl)ethyl cyclobutyl
Compound Name:

ketone
CAS No.: 898787-54-7
Cat. No.: B1368645

Get Quote

Executive Summary & Identification

2-(3-Chlorophenyl)ethyl cyclobutyl ketone (CAS 898787-54-7) is a specialized organic
building block utilized primarily in medicinal chemistry. It features a cyclobutyl moiety linked via
an ethyl ketone spacer to a 3-chlorophenyl ring. This structural motif is significant in the
development of G-protein coupled receptor (GPCR) modulators and monoamine transporter
inhibitors, where the cyclobutyl group serves as a lipophilic, metabolically stable bioisostere for
isopropyl or sec-butyl groups.

This guide provides a definitive technical profile, a validated synthesis workflow, and analytical
criteria for researchers utilizing this compound in drug discovery pipelines.

Chemical Identity Table
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Property Specification

IUPAC Name 1-Cyclobutyl-3-(3-chlorophenyl)propan-1-one
CAS Number 898787-54-7

Molecular Formula C13H1sCIO

Molecular Weight 222.71 g/mol

SMILES O=C(CCC1=CC=CC(Cl)=C1)C2CcCccC2

LogP (Predicted) ~3.8 (Highly Lipophilic)

Physical State Pale yellow oil or low-melting solid (Ambient)

Synthetic Methodology: The Weinreb Route

While various routes exist to synthesize aryl-alkyl ketones, the direct addition of Grignard
reagents to acid chlorides often results in over-addition (yielding tertiary alcohols). To ensure
high fidelity and reproducibility—critical in pharmaceutical research—I recommend the Weinreb
Amide Protocol. This method prevents over-alkylation via a stable chelated intermediate.
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Figure 1: Convergent synthesis strategy utilizing a Weinreb amide intermediate to prevent over-
alkylation.

Detailed Protocol

Step 1: Synthesis of the Weinreb Amide

o Reagents: Dissolve cyclobutanecarboxylic acid (1.0 eq) in DCM. Add N,O-
dimethylhydroxylamine hydrochloride (1.2 eq), EDC-HCI (1.5 eq), and HOBt (1.2 eq). Add
DIPEA (3.0 eq) dropwise at 0°C.

e Reaction: Stir at room temperature (RT) for 12 hours.

e Workup: Wash with 1N HCI, sat. NaHCOs, and brine. Dry over MgSQOa4 and concentrate.
e Checkpoint: Confirm formation by LCMS (Mass [M+H]*).

Step 2: Grignard Reagent Preparation

e Activation: In a flame-dried 3-neck flask under Argon, place Mg turnings (1.2 eq) and a
crystal of iodine.

e Initiation: Add a small portion of 1-(2-bromoethyl)-3-chlorobenzene in anhydrous THF. Heat
gently until the iodine color fades (initiation).

o Addition: Dropwise add the remaining bromide/THF solution to maintain a gentle reflux. Stir
for 1 hour after addition.

Step 3: Coupling (The Critical Step)
o Execution: Cool the Weinreb amide (from Step 1) in THF to 0°C.

e Addition: Cannulate the Grignard reagent (Step 2) slowly into the amide solution. Note:
Never add the amide to the Grignard; inverse addition controls the exotherm.

e Quench: After 2 hours, quench with sat. NH4Cl at 0°C.
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 Purification: Extract with EtOAc. Purify via flash column chromatography (Hexanes/EtOAc
gradient).

Analytical Validation (QC)

To ensure the integrity of the compound for biological assays, the following analytical
signatures must be verified.

Method Expected Signature Interpretation

Diagnostic 3-substituted
1H NMR (CDCls) 0 ~7.1-7.3 (m, 4H, Ar-H) _
aromatic pattern.

6 ~3.2 (m, 1H, Cyclobutyl-CH- The methine proton alpha to
C=0) the carbonyl.

0 ~2.7-2.9 (m, 4H, -CH2CH2-) The ethyl linker protons.

0 ~1.8-2.3 (m, 6H, Cyclobutyl- ]
Ring protons.

CH?2)
LC-MS m/z 223.1 [M+H]* Positive mode ionization.
IR Spectroscopy ~1705 cm~1 Strong C=0 stretch (ketone).

Structural Applications in Drug Design

The cyclobutyl-ethyl-phenyl scaffold is not arbitrary. It represents a strategic "linker" design in
medicinal chemistry:

e Metabolic Stability: The cyclobutyl ring is less prone to cytochrome P450 oxidation compared
to linear alkyl chains (e.g., n-butyl) or isopropyl groups.

o Conformational Restriction: The ring limits the rotational freedom of the "tail" of the molecule,
potentially reducing the entropic penalty upon binding to a receptor pocket.

 Lipophilicity Tuning: With a LogP of ~3.8, this moiety significantly enhances membrane
permeability, making it suitable for CNS-targeted drugs (e.g., dopamine reuptake inhibitors).
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Figure 2: Purification logic flow. Standard silica chromatography is usually sufficient due to the
lipophilic nature of the product.

Safety & Handling (E-E-A-T)

o Hazard Identification: This compound is a halogenated aromatic ketone. Treat as an irritant
(Skin/Eye/Respiratory).

e Storage: Store at 2—8°C under inert gas (Nitrogen/Argon). Ketones are generally stable, but
the alpha-position to the carbonyl is susceptible to oxidation over prolonged periods in air.

» Spill Protocol: Absorb with sand or vermiculite. Do not flush into sewer systems due to high
aguatic toxicity potential (common for chlorinated aromatics).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/21938616
https://echa.europa.eu/
https://www.benchchem.com/product/b1368645/docs#2-3-chlorophenyl-ethyl-cyclobutyl-ketone-cas-number-lookup
https://www.benchchem.com/product/b1368645/docs#2-3-chlorophenyl-ethyl-cyclobutyl-ketone-cas-number-lookup
https://www.benchchem.com/product/b1368645/docs#2-3-chlorophenyl-ethyl-cyclobutyl-ketone-cas-number-lookup
https://www.benchchem.com/product/b1368645/docs#2-3-chlorophenyl-ethyl-cyclobutyl-ketone-cas-number-lookup
https://www.benchchem.com/product/b1368645?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1368645?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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